Specific Scientific Field: This application falls under the field of Industrial Chemistry .
Application Summary: Butylbenzene is predominantly used as a solvent for paints, varnishes, and resins due to its ability to effectively dissolve other substances .
Methods of Application: The use of Butylbenzene as a solvent involves mixing it with the substance to be dissolved until a homogeneous solution is obtained. The exact proportions and conditions would depend on the specific requirements of the application .
Results or Outcomes: The result of using Butylbenzene as a solvent is a smooth, evenly distributed solution of the substance . This allows for easier application and better performance of paints, varnishes, and resins .
Specific Scientific Field: This application is relevant to the field of Chemical Manufacturing .
Application Summary: Butylbenzene is used as an intermediate in the manufacture of other chemicals .
Methods of Application: The exact methods of application would depend on the specific chemical being manufactured. Generally, Butylbenzene would be reacted with other substances under controlled conditions to produce the desired product .
Results or Outcomes: The use of Butylbenzene as an intermediate in chemical manufacturing contributes to the production of a wide range of chemicals. The exact outcomes would depend on the specific manufacturing process .
Specific Scientific Field: This application is relevant to the field of Chemical Reaction Engineering .
Application Summary: Butylbenzene plays a role in the acid-catalyzed cracking of polystyrene . This process is used to break down large molecules into smaller ones, which can be more useful for certain applications .
Methods of Application: The transformation of n-butylbenzene, sec-butylbenzene, iso-butylbenzene, tert-butylbenzene, 4-phenyl-1-butene, n-propylbenzene and n-hexylbenzene over silicaalumina and alumina acid catalysts is involved in this process .
Results or Outcomes: The result of this process is the production of smaller, more useful molecules from larger ones .
Specific Scientific Field: This application falls under the field of Environmental Science and Public Health .
Application Summary: Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective .
Methods of Application: This involves conducting various experiments and studies to understand the impact of butylbenzene on the environment and human health .
Results or Outcomes: The outcomes of this research can lead to the development of safer alternatives to butylbenzene, as well as more effective regulations for its use .
Application Summary: The production of butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .
Methods of Application: Alkylation, as a key method in the petrochemical industry, involves the addition of an alkyl group to a molecule, enhancing its complexity .
Results or Outcomes: The result of this process is the production of butylbenzene, a valuable chemical compound that plays a significant role in the chemical industry .
Specific Scientific Field: This application falls under the field of Analytical Chemistry .
Application Summary: Butylbenzene is used in mass spectrometry, a technique used to identify and quantify molecules based on their mass-to-charge ratio .
Methods of Application: In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The ions are then detected and their relative abundance is measured .
Results or Outcomes: The use of butylbenzene in mass spectrometry can help in the identification and quantification of molecules, contributing to various fields such as drug discovery, environmental analysis, and forensic science .
Butylbenzene, also known as n-butylbenzene or 1-phenylbutane, is an organic compound with the chemical formula . It appears as a colorless liquid with a distinct aromatic odor and is characterized by its relatively low density compared to water, making it insoluble in aqueous solutions. This compound is primarily used in the production of plastics and as a solvent in various industrial applications. Its molecular weight is approximately 134.22 g/mol, and it exhibits moderate volatility with a boiling point around 183.3 °C (361.9 °F) and a melting point of -87.9 °C .
While specific biological activity data on butylbenzene is limited, it is known to cause irritation upon exposure. Inhalation or skin contact may lead to significant irritation of the respiratory tract and skin. Long-term exposure may pose additional health risks, but detailed toxicological profiles are still under investigation .
Several methods are employed for synthesizing butylbenzene:
Butylbenzene has diverse applications across various industries:
Research into the interactions of butylbenzene with other chemicals has shown that it can react vigorously with strong oxidizing agents, leading to exothermic reactions that may result in explosions under certain conditions. Moreover, studies have indicated that butylbenzene's oxidation kinetics are crucial for understanding its behavior in combustion processes and environmental degradation .
Butylbenzene shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:
Compound | Structure Type | Key Features |
---|---|---|
Ethylbenzene | Aromatic hydrocarbon | Used primarily as an intermediate in styrene production; less dense than water. |
Isobutylbenzene | Aromatic hydrocarbon | Has branched structure; higher octane rating compared to straight-chain variants. |
Sec-butylbenzene | Aromatic hydrocarbon | Also possesses a branched structure; exhibits different reactivity patterns compared to n-butylbenzene. |
Toluene | Aromatic hydrocarbon | Commonly used as an industrial solvent; more volatile than butylbenzene. |
Uniqueness of Butylbenzene: Butylbenzene's straight-chain structure allows for distinct reactivity patterns in electrophilic substitution reactions compared to its branched counterparts like isobutylbenzene. Its applications as a solvent and in industrial processes further distinguish it from similar compounds.
Butylbenzene derivatives share the molecular formula $$ \text{C}{10}\text{H}{14} $$ but differ in alkyl chain configuration. The IUPAC system distinguishes isomers based on butyl group attachment:
The numbering prioritizes the benzene ring as the parent hydrocarbon, with the butyl group treated as a substituent. Branching introduces stereochemical descriptors (e.g., sec-) per IUPAC Rule C-14.3.
The 10.3°C boiling point difference between $$ n $$- and $$ iso $$-isomers arises from reduced surface area in branched chains, weakening London dispersion forces. sec-Butylbenzene’s intermediate volatility reflects partial chain linearity.
Branched isomers exhibit pronounced steric hindrance. In electrophilic substitution reactions:
The ortho/para ratio decreases with branching due to:
All isomers donate electrons via inductive effects (+I), activating the ring. Hyperconjugation differences emerge:
X-ray diffraction reveals:
Gas-phase electron diffraction and MATI spectroscopy identify four $$ n $$-butylbenzene conformers:
The 274 cm⁻¹ IP difference between anti and gauche forms stems from charge delocalization: anti conformers allow better $$ \text{C}4\text{H}9 \rightarrow \text{C}6\text{H}5 $$ hyperconjugation. Rotational barriers reach 12.8 kJ/mol at 298 K (CBS-QB3 calculations).
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation and characterization of butylbenzene isomers [1] [2]. The comprehensive NMR analysis encompasses both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, providing detailed insights into the molecular structure and conformational characteristics of these aromatic compounds.
Proton NMR Spectroscopic Analysis
The ¹H NMR spectrum of normal-butylbenzene exhibits characteristic signals that clearly distinguish it from other isomers [1]. The aromatic protons appear as a complex multiplet in the range of δ 7.3-7.1 ppm, consistent with monosubstituted benzene derivatives [1]. The benzylic methylene protons (CH₂-Ph) resonate at δ 2.6 ppm, representing the critical linkage between the aromatic ring and the aliphatic chain [1]. The aliphatic chain protons demonstrate a characteristic pattern with methylene protons appearing between δ 1.6-1.3 ppm, while the terminal methyl group resonates at δ 0.9 ppm [1].
Secondary-butylbenzene displays a distinctive NMR pattern due to the presence of a chiral center [2]. The aromatic region maintains similar chemical shifts to normal-butylbenzene, appearing at δ 7.3-7.1 ppm [2]. However, the benzylic proton (CH-Ph) appears as a quartet at δ 2.6 ppm due to coupling with the adjacent methyl group [2]. The ethyl group methylene protons resonate at δ 1.6 ppm, while the two methyl groups exhibit different chemical shifts at δ 1.2 ppm and δ 0.8 ppm due to their distinct chemical environments [2].
Tertiary-butylbenzene presents the most simplified ¹H NMR spectrum among the butylbenzene isomers [3]. The aromatic protons appear in the expected region at δ 7.4-7.1 ppm, while the nine equivalent methyl protons of the tert-butyl group give rise to a characteristic singlet at δ 1.3 ppm [3]. This simplified pattern reflects the high symmetry of the tert-butyl substitution pattern.
Carbon-13 NMR Spectroscopic Characterization
The ¹³C NMR analysis provides complementary structural information, particularly regarding the carbon framework of butylbenzene isomers [4]. Normal-butylbenzene exhibits the quaternary aromatic carbon (ipso-carbon) at δ 147.4 ppm, indicating direct attachment to the aliphatic chain [4]. The remaining aromatic carbons resonate at δ 128.2 ppm, consistent with unsubstituted positions on the benzene ring [4]. The aliphatic carbon chain displays characteristic signals at δ 35.7 ppm for the benzylic carbon, with subsequent carbons appearing at δ 33.4, 22.4, and 14.0 ppm, reflecting the progressive deshielding effect of the aromatic ring [4].
Secondary-butylbenzene demonstrates distinct ¹³C NMR characteristics due to the branched alkyl substitution pattern [2]. The ipso-carbon appears at δ 147.4 ppm, similar to the normal isomer, while the benzylic carbon resonates at δ 41.6 ppm [2]. The remaining aliphatic carbons exhibit signals at δ 30.9, 21.4, and 11.7 ppm, reflecting the unique connectivity pattern of the secondary butyl group [2].
Compound | ¹H NMR Key Signals (ppm) | ¹³C NMR Key Signals (ppm) |
---|---|---|
normal-Butylbenzene | δ 7.3-7.1 (aromatic), 2.6 (CH₂-Ph), 1.6-1.3 (CH₂), 0.9 (CH₃) | δ 147.4 (ipso-C), 128.2 (aromatic), 35.7 (CH₂-Ph), 33.4, 22.4, 14.0 |
secondary-Butylbenzene | δ 7.3-7.1 (aromatic), 2.6 (CH-Ph), 1.6 (CH₂), 1.2 (CH₃), 0.8 (CH₃) | δ 147.4 (ipso-C), 128.2 (aromatic), 41.6 (CH-Ph), 30.9, 21.4, 11.7 |
tertiary-Butylbenzene | δ 7.4-7.1 (aromatic), 1.3 (C(CH₃)₃) | δ 151.0 (ipso-C), 128.0 (aromatic), 34.5 (C(CH₃)₃), 31.4 ((CH₃)₃) |
The NMR spectroscopic data demonstrates clear differentiation between butylbenzene isomers, with each compound exhibiting unique spectral fingerprints that enable unambiguous identification and structural characterization [5].
Infrared spectroscopy provides complementary structural information for butylbenzene characterization through the identification of characteristic vibrational modes [6] [7] [8]. The IR spectrum of butylbenzene exhibits several diagnostic absorption bands that facilitate both qualitative identification and quantitative analysis.
Aromatic Vibrational Characteristics
The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3050 cm⁻¹ with strong intensity, characteristic of all aromatic compounds [9] [10]. These bands are diagnostic for the presence of the benzene ring and exhibit minimal variation across different butylbenzene isomers [10]. The aromatic carbon-carbon stretching vibrations manifest as weak to medium intensity bands in the region 1600-1475 cm⁻¹, representing the characteristic benzene ring breathing modes [9] [10].
The out-of-plane aromatic carbon-hydrogen bending vibrations occur in the region 900-690 cm⁻¹ with strong intensity [9] [10]. For monosubstituted benzene derivatives like normal-butylbenzene, characteristic patterns appear at 730-770 cm⁻¹ and 690-710 cm⁻¹, providing diagnostic information about the substitution pattern on the aromatic ring [11] [12].
Aliphatic Vibrational Modes
The aliphatic carbon-hydrogen stretching vibrations dominate the region 3000-2850 cm⁻¹ with strong intensity, arising from the butyl substituent [9] [10]. These vibrations reflect the alkyl chain characteristics and provide information about the branching pattern of the substituent group [7]. Specifically, the presence of methyl groups is indicated by characteristic absorptions at 1450 cm⁻¹ and 1375 cm⁻¹ with medium intensity [9] [10].
Methylene groups exhibit characteristic bending vibrations at 1465 cm⁻¹ with medium intensity, providing information about the length and branching of the alkyl chain [9] [10]. The relative intensities and exact positions of these bands vary among different butylbenzene isomers, reflecting their distinct molecular structures.
Conformation-Specific Vibrational Analysis
Recent studies have demonstrated that conformation-specific infrared spectroscopy can provide detailed information about the molecular conformations of alkylbenzenes [7]. The phenyl ring influences the frequencies of methylene stretches by approximately 15 cm⁻¹ compared to their normal-alkane counterparts in trans configurations [7]. Conformational changes in the alkyl chain can lead to frequency shifts of up to 30 cm⁻¹, enabling the identification of specific conformational isomers [7].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Aromatic C-H stretch | 3100-3050 | Strong | Benzene ring vibrations |
Aliphatic C-H stretch | 3000-2850 | Strong | Alkyl chain vibrations |
Aromatic C=C stretch | 1600-1475 | Weak to medium | Ring breathing modes |
Aliphatic C-H bend (-CH₃) | 1450, 1375 | Medium | Methyl group vibrations |
Aliphatic C-H bend (-CH₂-) | 1465 | Medium | Methylene group vibrations |
Aromatic C-H bend (out-of-plane) | 900-690 | Strong | Substitution pattern diagnostic |
Monosubstituted benzene | 730-770, 690-710 | Strong | Diagnostic for normal-butylbenzene |
The infrared spectroscopic analysis provides essential structural information that complements NMR data, enabling comprehensive characterization of butylbenzene isomers through distinct vibrational fingerprints [6] [13].
Chromatographic techniques represent the primary analytical methods for purity determination and isomer separation of butylbenzene compounds [14] [15] [16]. Both gas chromatography and high-performance liquid chromatography have been extensively validated for quantitative analysis of these aromatic hydrocarbons.
Gas Chromatographic Analysis
Gas chromatography with flame ionization detection (GC-FID) serves as the standard method for butylbenzene purity analysis [14] [16]. The method employs activated charcoal tube sampling for workplace atmosphere analysis, followed by carbon disulfide desorption and capillary column gas chromatography [14]. Using a CPSil 5CB capillary column operated isothermally at 30°C, the method demonstrates a linear relationship within the range of 0-100 μg/mL with a correlation coefficient of 0.9999 [14].
The analytical performance parameters include a detection limit of 0.32 μg/mL and a minimum detectable concentration of 0.21 mg/m³ with a sampled air volume of 1.5 L [14]. The method exhibits excellent precision with within-run precision of 3.06% and between-run precision of 3.64% [14]. Recovery studies demonstrate average spike recovery rates between 97.8% and 102.6%, indicating high analytical accuracy [14].
Mass spectrometric detection (GC-MS) provides additional structural confirmation and enhanced selectivity for butylbenzene analysis [17] [18]. The electron ionization mass spectrometry produces characteristic fragmentation patterns with molecular ions at m/z 134 and primary fragment ions at m/z 91 (tropylium ion) and m/z 92 [18] [19]. These fragmentation patterns serve as diagnostic tools for isomer identification and purity assessment.
High-Performance Liquid Chromatographic Methods
HPLC analysis offers alternative approaches for butylbenzene determination, particularly for environmental monitoring applications [20] [21] [22]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases enables effective separation of aromatic hydrocarbons [20]. The method demonstrates detection limits ranging from 2-70 μg/L for various aromatic compounds, making it suitable for trace-level analysis [22].
For secondary-butylbenzene analysis, specialized HPLC methods have been developed using Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid. The method provides excellent separation characteristics and can be adapted for mass spectrometric compatibility by substituting formic acid for phosphoric acid.
Isomer Separation and Identification
The separation of butylbenzene isomers requires careful optimization of chromatographic conditions. Gas chromatographic separation has been achieved using various stationary phases including dinonyl phthalate, diethylhexyl sebacate, and squalane. The study revealed that diethylhexyl sebacate, Apiezon L modified with Bentone 34, and dinonyl phthalate provide selective separation for quantitative analysis of normal-, secondary-, and tertiary-butylbenzene isomers.
Analytical Standards and Quality Control
Commercial analytical standards are available for all major butylbenzene isomers with purities exceeding 99.5% by gas chromatography [15] [16]. These standards are suitable for both HPLC and GC applications and are typically supplied in neat form with appropriate storage conditions [15]. The standards enable accurate calibration and validation of analytical methods for purity determination and quality control applications.
Technique | Column Type | Mobile Phase | Detection Limit | Applications |
---|---|---|---|---|
GC-FID | Capillary (CPSil 5CB, 30m) | Helium carrier gas | 0.32 μg/mL | Workplace atmosphere analysis |
GC-MS | Capillary (DB-5, 30m) | Helium carrier gas | ~ng level | Fragmentation studies |
HPLC-UV | Reverse Phase (C18) | Acetonitrile/Water | 2-70 μg/L | Environmental monitoring |
HPLC-FLD | Reverse Phase (C18) | Acetonitrile/Water | ~μg/L level | Trace analysis |
The chromatographic methods provide robust analytical platforms for comprehensive purity analysis and quality control of butylbenzene compounds across various applications [14] [16] [22].
The thermochemical properties and phase behavior of butylbenzene compounds have been extensively characterized through calorimetric measurements and thermodynamic studies. These investigations provide fundamental data essential for understanding the physical behavior and industrial applications of these aromatic hydrocarbons.
Calorimetric Thermodynamic Properties
Comprehensive adiabatic calorimetric studies have been conducted on normal-butylbenzene covering the temperature range from 12 to 370 K. The compound exhibits monotropic behavior with metastable crystals melting 0.16°C below the stable crystalline form. The triple point temperature has been determined as 185.2 K (-87.9°C) with an enthalpy of fusion of approximately 11.2 kJ/mol.
The standard enthalpy of formation in the gas phase has been measured as -13.8 ± 1.3 kJ/mol using combustion calorimetry. The standard enthalpy of combustion for the liquid phase is -5872.1 ± 1.1 kJ/mol, providing fundamental thermochemical data for process design calculations. The enthalpy of vaporization has been determined as 50.1 kJ/mol, indicating moderate intermolecular interactions in the liquid phase.
Critical Properties and Phase Diagrams
The critical temperature of normal-butylbenzene has been established as 660.5 K (387.4°C) with a critical pressure of 2887 kPa. These critical properties are essential for understanding the phase behavior under high-temperature and high-pressure conditions relevant to industrial processes. The vapor pressure data follows Antoine equation relationships, enabling accurate prediction of vapor-liquid equilibrium behavior across wide temperature ranges.
Thermodynamic Functions and Heat Capacities
From calorimetric measurements, comprehensive thermodynamic functions have been calculated including Gibbs energy functions, enthalpy functions, entropy, and heat capacity. The heat capacity of liquid normal-butylbenzene at 298.15 K is approximately 210 J/mol·K, reflecting the contributions from both aromatic and aliphatic vibrational modes.
The entropy increment between normal-propylbenzene and normal-butylbenzene is approximately 0.25 entropy units greater than the constant entropy increment observed for normal paraffins from C₅ to C₁₈. This enhanced entropy increment has been attributed to increased conformational flexibility in the alkyl-substituted aromatic systems compared to linear hydrocarbons.
Isomer-Specific Thermochemical Behavior
Tertiary-butylbenzene exhibits distinct thermochemical properties compared to the normal isomer. Adiabatic calorimetric studies reveal a triple point temperature of 215.3 K (-57.8°C) with an enthalpy of fusion of approximately 9.5 kJ/mol. The compound demonstrates plastic crystal behavior near the melting point, indicating rotational disorder in the crystalline phase.
The 1,4-di-tertiary-butylbenzene derivative shows more complex phase behavior with a crystal-to-plastic-crystal transition at 350.73 K followed by melting at 350.78 K. This behavior reflects the influence of bulky substituents on molecular packing and rotational dynamics in the solid state.
Phase Transition Phenomena
Recent studies on substituted benzene derivatives reveal fascinating phase transition behavior. Temperature-dependent structural investigations demonstrate order-disorder phase transitions in highly substituted aromatic compounds, where dynamic reorientation processes become frozen at low temperatures. These phenomena provide insights into the molecular dynamics and intermolecular interactions governing phase stability.
Property | normal-Butylbenzene | tertiary-Butylbenzene |
---|---|---|
Standard Enthalpy of Formation (gas, kJ/mol) | -13.8 ± 1.3 | Not available |
Standard Enthalpy of Combustion (liquid, kJ/mol) | -5872.1 ± 1.1 | Not available |
Critical Temperature (K) | 660.5 | Not available |
Critical Pressure (kPa) | 2887 | Not available |
Triple Point Temperature (K) | 185.2 | 215.3 |
Enthalpy of Fusion (kJ/mol) | ~11.2 | ~9.5 |
Enthalpy of Vaporization (kJ/mol) | 50.1 | Not available |
Heat Capacity (liquid, J/mol·K at 298K) | ~210 | Not available |
Flammable;Irritant;Environmental Hazard